molecular formula C9H10ClNO3 B6193760 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride CAS No. 2680534-59-0

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6193760
CAS No.: 2680534-59-0
M. Wt: 215.6
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Description

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the condensation of a pyridine derivative with a suitable aldehyde to form the pyrano ring. This is followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control. The use of automated reactors and real-time monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically involved in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H-pyrano[3,4-b]pyridine-2-carboxylic acid
  • 6H,7H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid
  • 5H,6H,8H-pyrano[3,4-b]pyridine-4-carboxylic acid

Uniqueness

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2680534-59-0

Molecular Formula

C9H10ClNO3

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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